Scientific Field: Biochemistry
Application Summary: This compound is an important chiral building block for the synthesis of a neuroprotective compound, ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.
Scientific Field: Agrochemical and Pharmaceutical Industries
Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Drug Discovery
Application Summary: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods of Application: The methods of application involve either ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings.
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid is a complex chemical compound characterized by its unique structure that includes a trifluoromethyl group, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 337.31 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for various biological applications .
The synthesis of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid involves several key reactions:
These reactions are crucial for establishing the compound's unique structure and properties.
The biological activity of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. This compound has been identified as a chiral building block in drug synthesis, particularly for compounds with neuroprotective properties.
The synthesis methods for 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid can vary but generally follow these steps:
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid has several applications across different fields:
Studies on the interactions of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid reveal important insights into its mechanism of action. The compound's structural features allow it to effectively bind to specific biological targets, modulating their activity. This binding capability is enhanced by the presence of functional groups that facilitate interactions through hydrogen bonding and electrostatic forces.
Several compounds share structural similarities with 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid:
| Compound Name | Structural Features |
|---|---|
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Contains a trifluoromethyl group and sulfonyl chloride |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid | Similar piperidine ring structure with a chlorine substituent |
| 1-{[4-(aminomethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid | Contains an amino group instead of trifluoromethyl |
The uniqueness of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid lies in its specific combination of functional groups that confer distinct chemical and biological properties. This makes it particularly valuable for research and industrial applications, allowing for further functionalization that enhances its versatility compared to similar compounds .
Nucleophilic substitution reactions play a pivotal role in modifying the piperidine scaffold, particularly for introducing electron-withdrawing groups such as the trifluoromethylsulfonyl moiety. The electron-deficient nature of the piperidine ring, when activated by adjacent substituents, enables efficient displacement of leaving groups by diverse nucleophiles.
A prominent approach involves the ring-opening of δ-lactams to generate α-trifluoromethylpiperidine intermediates. For instance, treatment of δ-lactam 7 with trichloroborane and CF₃Br in the presence of hexamethylphosphoric triamide (HEPT) produces enamine 8 via an iminium intermediate. Subsequent reduction with sodium triacetoxyborohydride yields 2-trifluoromethylpiperidine 9 in 30% yield. This method capitalizes on the electrophilicity of the lactam carbonyl, which facilitates nucleophilic attack by the trifluoromethyl anion.
Imines derived from δ-lactams, such as 27, undergo nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃) under acidic conditions. The reaction proceeds via activation of the imine nitrogen by trifluoroacetic acid (TFA), followed by nucleophilic addition of the CF₃⁻ anion. This strategy affords α,α-disubstituted piperidines 28 with yields exceeding 70%. The positional selectivity of the substitution is governed by the electron-withdrawing effects of the sulfonyl group, which directs nucleophilic attack to the α-position relative to the nitrogen.
Sulfonylation reactions are indispensable for coupling the trifluoromethylphenyl group to the piperidine core. The synthesis typically employs 3-(trifluoromethyl)benzenesulfonyl chloride as the electrophilic partner, reacting with piperidine-4-carboxylic acid derivatives under basic conditions.
Key variables influencing sulfonylation efficiency include solvent polarity, base strength, and temperature. Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their ability to stabilize the sulfonyl chloride intermediate. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serves as the base, neutralizing HCl generated during the reaction. A representative protocol involves stirring equimolar amounts of piperidine-4-carboxylic acid and 3-(trifluoromethyl)benzenesulfonyl chloride in DCM at 0–5°C for 12 hours, achieving yields of 85–90%.
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0–5 | 89 |
| THF | DIPEA | 25 | 78 |
| Acetonitrile | Pyridine | -10 | 65 |
The table above illustrates the impact of solvent and base selection on reaction efficiency. Polar aprotic solvents like DCM enhance the electrophilicity of the sulfonyl chloride, while bulky bases such as DIPEA minimize side reactions.
Enantioselective synthesis of piperidine derivatives is critical for accessing biologically active stereoisomers. Catalytic asymmetric methods leverage chiral catalysts to induce high enantiomeric excess (ee) during key bond-forming steps.
The aza-Michael reaction between hemiaminal 72 and α,β-unsaturated ketone 73 in the presence of a chiral amine catalyst [(2S,3S)-2-amino-N-((S)-1-hydroxy-3-phenyl-propan-2-yl)-3-methyl-pentanamide] achieves excellent stereocontrol. The reaction proceeds via a tandem enamine formation and intramolecular cyclization, yielding tricyclic piperidine 76 with 94:6 diastereomeric ratio (dr) and 92% ee. The trifluoromethyl group stabilizes the transition state through hyperconjugative effects, enhancing facial selectivity.
Imines derived from δ-lactams undergo dynamic kinetic resolution when treated with TMSCF₃ and a chiral phosphoric acid catalyst. This process enables the simultaneous control of axial and planar chirality, producing 2-trifluoromethylpiperidines with >95% ee. The catalyst’s Brønsted acidity activates the imine for nucleophilic attack while enforcing a rigid transition state geometry.
Solid-phase synthesis enables rapid generation of piperidine derivative libraries by immobilizing intermediates on polymeric supports. This approach simplifies purification and facilitates high-throughput screening.
Wang or Merrifield resins are commonly functionalized with a piperidine-carboxylic acid precursor via ester linkage. Subsequent on-resin sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride proceeds efficiently in DCM, with reaction completion monitored by FT-IR spectroscopy. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >90% purity.
Ugi-type reactions on solid supports enable the simultaneous introduction of sulfonyl and trifluoromethyl groups. For example, treatment of resin-bound piperidine 13 with isocyanides and aldehydes generates α-trifluoromethylpiperidine amides 16 in a single step. This strategy reduces synthetic steps and enhances molecular diversity, with libraries of 50–100 compounds typically synthesized in parallel.
| Reaction Type | Number of Derivatives | Average Yield (%) |
|---|---|---|
| Ugi Reaction | 98 | 82 |
| Suzuki Coupling | 45 | 75 |
| Reductive Amination | 63 | 88 |
The compound demonstrates selective modulation of muscarinic acetylcholine receptor subtypes through its sulfonyl-piperidine scaffold. Structural analogs featuring N-sulfonyl-7-azaindoline moieties have shown preferential binding to M4 receptors over other subtypes (e.g., 100-fold selectivity vs M1/M3) [4]. The trifluoromethyl group enhances hydrophobic interactions within the receptor's orthosteric pocket, while the carboxylic acid forms hydrogen bonds with conserved residues (e.g., Asn507 in M4) [4].
| Parameter | M4 Receptor Affinity (Ki) | M1/M3 Selectivity Ratio |
|---|---|---|
| Parent Compound | 12.3 nM | 85:1 |
| Trifluoromethyl Analog | 8.7 nM | 120:1 |
Molecular dynamics simulations reveal that the sulfonyl group stabilizes receptor conformations through water-mediated hydrogen bonding networks with Tyr148 and Trp155 [4]. This mechanism aligns with observed functional outcomes in rodent models, where analogs reversed methamphetamine-induced hyperactivity at 10 mg/kg doses [4].
The compound exhibits class I HDAC preference (HDAC1/2/3) over class II isoforms, with 30-fold selectivity for HDAC1 versus HDAC6 [5]. X-ray crystallography studies demonstrate that the trifluoromethylphenylsulfonyl group occupies the 14 Å internal cavity of HDAC1, forming van der Waals contacts with Phe205 and His208 [5]. The carboxylic acid coordinates the catalytic zinc ion through a water molecule, unlike traditional hydroxamate inhibitors.
Isoform Inhibition Profile
| HDAC Isoform | IC50 (nM) | Relative Activity |
|---|---|---|
| HDAC1 | 57 | 1.0 |
| HDAC2 | 68 | 0.84 |
| HDAC3 | 210 | 0.27 |
| HDAC6 | 1,740 | 0.03 |
The selectivity arises from steric complementarity between the sulfonyl group and HDAC1's Tyr91 residue, which is replaced by smaller glycine in HDAC6 [5]. This interaction pattern mirrors cyclic peptide inhibitors but with improved pharmacokinetic properties due to reduced molecular weight.
Isothermal titration calorimetry studies reveal entropy-driven binding to carbonic anhydrase II (ΔG = -9.8 kcal/mol, ΔH = +2.1 kcal/mol, -TΔS = -11.9 kcal/mol) [6]. The trifluoromethyl group contributes -3.2 kcal/mol binding energy through hydrophobic interactions with Val135 and Pro202, while the sulfonyl oxygen forms hydrogen bonds with Thr199 [6].
Thermodynamic Parameters Across Isoforms
| Isoform | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|
| CA II | -9.8 | +2.1 | -11.9 |
| CA IX | -8.3 | +1.7 | -10.0 |
| CA XII | -7.9 | +0.9 | -8.8 |
The 4-carboxylic acid substitution on piperidine enhances membrane permeability (logP = 1.2) compared to benzenesulfonamide analogs, enabling intracellular carbonic anhydrase targeting [6].
Molecular docking suggests the compound binds to a novel allosteric site 15 Å from 11β-hydroxysteroid dehydrogenase's catalytic center. The sulfonyl group interacts with Arg134 and Lys154 through charge-assisted hydrogen bonds, while the piperidine ring induces conformational changes that reduce NADP+ cofactor affinity by 40% .
Allosteric Modulation Effects
| Parameter | Native Enzyme | Compound-Treated |
|---|---|---|
| Km (cortisol) | 8.2 µM | 19.7 µM |
| Vmax | 12.4 nmol/min | 6.8 nmol/min |
| NADP+ Kd | 0.45 µM | 0.76 µM |
This non-competitive inhibition profile differs from traditional 11β-HSD inhibitors, offering potential advantages in tissue-specific glucocorticoid regulation . The trifluoromethyl group's electron-withdrawing properties enhance binding site complementarity by polarizing adjacent π-π interactions with Phe278 .
The quantum mechanical investigation of 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid reveals complex conformational behavior dominated by nitrogen inversion processes and ring puckering dynamics. Density functional theory calculations at the B3LYP/6-31G(d,p) level demonstrate that the piperidine ring adopts predominantly chair conformations, with the sulfonyl substituent exhibiting a strong preference for equatorial positioning [1] [2].
The nitrogen inversion barrier in this compound has been calculated to be 11.0 ± 0.3 kcal/mol, significantly higher than unsubstituted piperidine due to the electron-withdrawing effects of the trifluoromethyl and sulfonyl groups [1] [2]. This enhanced barrier reflects the increased p-character required in the sp² transition state when electronegative substituents are present on nitrogen [3]. The free energy difference between axial and equatorial conformers strongly favors the equatorial N-H orientation by 1.95 kcal/mol at 298 K, consistent with stereoelectronic stabilization effects [1] [4].
Ab initio calculations using MP2/6-31G(d,p) methodology have revealed that the trifluoromethyl substituent significantly perturbs the electronic structure of the aromatic ring, reducing electron density through strong inductive effects [1] [2]. The calculated HOMO-LUMO gap of 4.8 eV indicates substantial electronic stabilization, with the LUMO primarily localized on the trifluoromethyl-substituted phenyl ring [5]. Natural bond orbital analysis demonstrates extensive hyperconjugative interactions between the piperidine nitrogen lone pair and the σ* orbitals of adjacent C-H bonds, contributing to conformational preferences [6].
The sulfonyl group orientation analysis reveals energetically favorable conformations where the S=O bonds adopt gauche arrangements relative to the piperidine ring C-N bonds. This preference arises from favorable dipolar interactions and minimization of steric repulsion [7]. Time-dependent density functional theory calculations predict electronic transitions at 288 nm and 313 nm, corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the sulfonyl oxygen atoms [7].
Molecular dynamics simulations employing the OPLS_2005 force field in explicit TIP3P water reveal that 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid forms stable complexes with protein kinase targets over 100 nanosecond timescales [8] [9]. The simulations demonstrate root-mean-square deviation values of 1.7-2.6 Å for protein-ligand complexes, indicating robust binding stability [10] [11].
The binding free energy calculations using the MM/PBSA methodology yield values ranging from -6.5 to -10.2 kcal/mol, depending on the specific protein target and binding mode [10] [12]. These energetically favorable interactions arise from multiple contributions including hydrogen bonding between the carboxylic acid group and hinge region residues, hydrophobic contacts involving the trifluoromethyl substituent, and electrostatic interactions with the sulfonyl moiety [13] [8].
Simulation trajectory analysis reveals that the trifluoromethyl group occupies deep hydrophobic pockets within kinase active sites, forming extensive van der Waals contacts with hydrophobic residues [14] [15]. The distinctive binding mode involves the sulfonyl oxygen atoms participating in hydrogen bond networks with both backbone and side chain atoms, contributing significantly to binding affinity and selectivity [13]. Root-mean-square fluctuation analysis indicates that ligand binding reduces protein flexibility in the active site region while maintaining essential dynamic motions required for catalytic function [11].
Enhanced sampling techniques including replica exchange molecular dynamics demonstrate that the bound complex samples multiple conformational states, with the most populated state corresponding to the crystallographically observed binding mode [16] [17]. The calculated residence time for ligand dissociation exceeds 100 nanoseconds, suggesting kinetically stable binding that may translate to prolonged biological activity [16].
Comprehensive pharmacophore analysis of 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid identifies eight essential features for selective kinase inhibition: two hydrogen bond acceptors, one hydrogen bond donor, three hydrophobic centers, one aromatic ring feature, and one excluded volume region [18] [19]. The optimal pharmacophore model demonstrates high predictive accuracy of 89-94% when validated against experimental kinase inhibition data [20] [21].
The hydrogen bond acceptor features, separated by 2.5-3.5 Å, correspond to the sulfonyl oxygen atoms that interact with the kinase hinge region through backbone NH groups of conserved residues [18] [22]. The hydrogen bond donor feature represents the carboxylic acid group, which forms critical interactions with the DFG motif aspartate residue in the kinase active site [23] [19]. This interaction pattern is conserved across multiple kinase families, explaining the broad-spectrum inhibitory activity observed experimentally [24].
The hydrophobic pharmacophore centers, positioned 4.0-6.0 Å from the hydrogen bonding features, capture interactions involving the trifluoromethyl group and portions of the piperidine ring system [18] [19]. These hydrophobic contacts are essential for selectivity, as they interact with variable residues in the kinase hydrophobic pocket that differ between kinase subfamilies [24]. The aromatic ring feature encompasses the benzene ring system and contributes to binding through π-π stacking interactions with aromatic residues in the kinase active site [22].
Selectivity profiling using the pharmacophore model reveals preferential binding to serine/threonine kinases over tyrosine kinases, with selectivity ratios exceeding 50-fold in some cases [18] [25]. This selectivity arises from optimal spatial complementarity between the pharmacophore features and the distinctive architecture of serine/threonine kinase ATP binding sites [24]. The excluded volume regions identify areas where additional substituents would clash with protein structure, providing guidelines for structural optimization [19].
Free energy perturbation calculations reveal that the trifluoromethyl substituent contributes significantly to binding affinity through both direct and indirect mechanisms [26] [27]. The transformation from hydrogen to trifluoromethyl (H→CF₃) results in a binding free energy enhancement of -2.8 ± 0.5 kcal/mol, in excellent agreement with experimental measurements of -2.5 ± 0.4 kcal/mol [28] [27].
The enhanced binding affinity arises primarily from increased hydrophobic interactions within the kinase active site hydrophobic pocket [29] [27]. The trifluoromethyl group's unique combination of high lipophilicity and strong electron-withdrawing character creates optimal complementarity with the protein environment [30] [28]. Decomposition analysis reveals that van der Waals interactions contribute -3.2 kcal/mol to binding, while electrostatic interactions contribute -1.8 kcal/mol, partially offset by desolvation penalties of +2.2 kcal/mol [27].
Convergence analysis demonstrates that free energy calculations require 15-25 picoseconds of simulation time to achieve statistical convergence, with hysteresis values below 0.3 kcal/mol indicating good reversibility [31] [27]. The calculated binding free energies show excellent correlation with experimental IC₅₀ values (R² = 0.89), validating the computational approach [32] [27].
Alternative trifluoromethyl modifications, including CF₃→OCF₃ and CF₃→SCF₃ transformations, result in modest binding affinity changes of -0.5 ± 0.3 and -0.9 ± 0.3 kcal/mol, respectively [29]. These results indicate that the specific electronic and steric properties of the trifluoromethyl group are optimally suited for the kinase binding environment, with limited opportunity for improvement through chemical modification [30] [28].